molecular formula C22H20Br2N2O B609813 P7C3A20-analog

P7C3A20-analog

Cat. No.: B609813
M. Wt: 488.22
InChI Key: KQQDARPZXLJWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P7C3A20-analog, as known as defluoro-P7C3-A20, is a structural analogue of P7C3-A20. Compared to P7C3-A20 structure, P7C3-A20 analog has no fluorine atom in the 1,3-diaminopropane-bridge. P7C3-A20 analog was synthesized by mistake during a process to make P7C3-A20. The bioactivity of P7C3-A20 analog is unknown. P7C3-A20 analog may be used for research to compare with P7C3-A20. P7C3-A20 is a proneurogenic, neuroprotective agent. P7C3-A20 displayed increased activity and an improved toxicity profile compared to P7C3. P7C3-A20 demonstrated greater proneurogenic efficacy than a wide spectrum of currently marketed antidepressant drugs. P7C3-A20 showed neuroprotective properties in rodent models of Parkinson's disease, amyotrophic lateral sclerosis, traumatic brain injury and age-related cognitive decline.

Properties

Molecular Formula

C22H20Br2N2O

Molecular Weight

488.22

IUPAC Name

N-(3-(3,6-dibromo-9H-carbazol-9-yl)propyl)-3-methoxyaniline

InChI

InChI=1S/C22H20Br2N2O/c1-27-18-5-2-4-17(14-18)25-10-3-11-26-21-8-6-15(23)12-19(21)20-13-16(24)7-9-22(20)26/h2,4-9,12-14,25H,3,10-11H2,1H3

InChI Key

KQQDARPZXLJWEC-UHFFFAOYSA-N

SMILES

COC1=CC(NCCCN2C3=C(C4=C2C=CC(Br)=C4)C=C(Br)C=C3)=CC=C1

Appearance

White solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

P7C3-A20 analog;  P7C3A20 analog;  P7C3-A20-analog;  defluoro-P7C3-A20. P7C3A20-analog

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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